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Compound of Interest

Compound Name: Dalbergin

Cat. No.: B191465 Get Quote

Dalbergin Analogues as Cancer Cell Growth
Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of natural products and their

synthetic derivatives. Dalbergin, a neoflavonoid found in the Dalbergia species, has

demonstrated promising anticancer properties.[1] This guide provides a comparative analysis

of the structure-activity relationship (SAR) of dalbergin analogues in inhibiting cancer cell

growth, supported by experimental data and detailed methodologies.

Comparative Efficacy of Dalbergin and Its
Analogues
The anticancer activity of dalbergin and its analogues is typically evaluated by their half-

maximal inhibitory concentration (IC50), which represents the concentration of a drug that is

required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the

compound. The following table summarizes the cytotoxic effects of dalbergin and a series of

related isoflavonoid analogues against various cancer cell lines.
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Compoun
d

Modificati
on

HCT-116
(Colon)
IC50 (µM)

HT-29
(Colon)
IC50 (µM)

MCF-7
(Breast)
IC50 (µM)

T47D
(Breast)
IC50 (µM)

Referenc
e

Dalbergin -
Not

Reported

Not

Reported

Not

Reported

1 (24h),

0.001 (48h)
[2]

Olibergin A

(Parent

Compound

)

-
79.23 ±

4.78

32.18 ±

1.73

72.12 ±

1.12

Not

Reported
[3]

Analogue 1

(5-hydroxy-

7,2',4',5'-

tetrametho

xyisoflavon

e)

Methylation

of hydroxyl

groups at

C-7 and C-

4' of

Olibergin

A.

19.03 ±

0.70

10.83 ±

1.65

12.53 ±

0.70

Not

Reported
[3]

Analogue 2

(5,7,2',4',5'

-

Pentameth

oxyisoflavo

ne)

Methylation

of all

hydroxyl

groups of

Olibergin

A.

30.34 ±

1.15
>100 >100

Not

Reported
[3]

Analogue 3

(5,7,4'-

trihydroxy-

2',5'-

dimethoxyi

soflavone

oxime)

Oximation

of the C4-

carbonyl

group of a

related

isoflavanon

e.

>100
31.41 ±

1.38
>100

Not

Reported
[3]

Structure-Activity Relationship Insights
The data presented above, particularly from the study on olibergin A and its derivatives,

provides valuable insights into the structure-activity relationship of this class of compounds.
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Olibergin A, a related isoflavonoid, and its synthetic analogues offer a model for understanding

how structural modifications can impact anticancer efficacy.

The parent compound, olibergin A, exhibited weak to moderate cytotoxicity. However, strategic

modifications led to a significant enhancement of its anticancer activity. Specifically, the

methylation of the hydroxyl groups at the C-7 and C-4' positions, while retaining the hydroxyl

group at C-5 (Analogue 1), resulted in a marked increase in potency against all three tested

cancer cell lines (HCT-116, HT-29, and MCF-7).[3] This suggests that a free hydroxyl group at

C-5 and methoxy groups at C-7 and in the B-ring are crucial for enhanced cytotoxic activity.

Conversely, the complete methylation of all hydroxyl groups (Analogue 2) or modification of the

C4-carbonyl group (Analogue 3) led to a significant decrease in activity, indicating that the

presence and position of hydroxyl and methoxy groups, as well as the integrity of the C4-

carbonyl, are critical determinants of the anticancer potential of these neoflavonoids.[3]

While extensive anticancer data for a wide range of dalbergin analogues is still emerging, a

study on the synthesis of twenty-three novel dalbergin analogues with modifications at the C-6

hydroxyl group (introducing cyclic amines, esters, and amides) highlights the potential for

creating a diverse chemical library for future anticancer screening.[4]

Mechanisms of Action: Signaling Pathways
Dalbergin and its analogues exert their anticancer effects by modulating key signaling

pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Induction
Dalbergin has been shown to induce apoptosis in breast cancer cells (T47D) by altering the

mRNA levels of apoptosis-related proteins, including p53, Bcl-2, and STAT3.[2] In

hepatocellular carcinoma (HCC), dalbergin triggers mitochondrial apoptosis through the

activation of the NF-κB/Bcl-2 signaling pathway, leading to the involvement of caspases-3 and

-9.[5][6] In-silico studies have further supported the strong apoptotic potential of dalbergin
through its interaction with caspase-3 and caspase-9.[6]

Inhibition of Pro-Survival Pathways
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Preclinical studies have demonstrated that dalbergin can inhibit the AKT/NF-κB signaling

pathway in HCC. This pathway is crucial for cell survival and proliferation, and its inhibition by

dalbergin contributes to its anticancer effects.

Below is a diagram illustrating the proposed signaling pathway modulated by dalbergin in

cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b191465?utm_src=pdf-body
https://www.benchchem.com/product/b191465?utm_src=pdf-body
https://www.benchchem.com/product/b191465?utm_src=pdf-body
https://www.benchchem.com/product/b191465?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/364910540_Synthesis_and_appraisal_of_dalbergin-loaded_PLGA_nanoparticles_modified_with_galactose_against_hepatocellular_carcinoma_In-vitro_pharmacokinetic_and_in-silico_studies
https://www.ircmj.com/article_194094_41bae4a100004bdf06f08ddc6233e774.pdf
https://www.researchgate.net/figure/Cytotoxicity-of-all-compounds-IC-50-mM-at-72-hours-a_tbl1_361645419
https://pubmed.ncbi.nlm.nih.gov/28274632/
https://pubmed.ncbi.nlm.nih.gov/28274632/
https://www.benchchem.com/product/b191465
https://pmc.ncbi.nlm.nih.gov/articles/PMC9650263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9650263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9650263/
https://www.benchchem.com/product/b191465#structure-activity-relationship-of-dalbergin-analogues-in-inhibiting-cancer-cell-growth
https://www.benchchem.com/product/b191465#structure-activity-relationship-of-dalbergin-analogues-in-inhibiting-cancer-cell-growth
https://www.benchchem.com/product/b191465#structure-activity-relationship-of-dalbergin-analogues-in-inhibiting-cancer-cell-growth
https://www.benchchem.com/product/b191465#structure-activity-relationship-of-dalbergin-analogues-in-inhibiting-cancer-cell-growth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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